![molecular formula C40H28N2 B3301307 9H-Carbazole, 9,9'-[[1,1'-biphenyl]-4,4'-diyl]bis[3-ethenyl- CAS No. 908147-48-8](/img/structure/B3301307.png)
9H-Carbazole, 9,9'-[[1,1'-biphenyl]-4,4'-diyl]bis[3-ethenyl-
描述
9H-Carbazole, 9,9’-[[1,1’-biphenyl]-4,4’-diyl]bis[3-ethenyl-]: is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their excellent photochemical and thermal stability, as well as their good hole-transport ability . This compound is particularly interesting due to its extended conjugation length, which enhances its electronic properties .
准备方法
The synthesis of 9H-Carbazole, 9,9’-[[1,1’-biphenyl]-4,4’-diyl]bis[3-ethenyl-] typically involves the reaction of carbazole with biphenyl derivatives under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the use of a palladium catalyst, a base, and a solvent like toluene or dimethylformamide (DMF), under an inert atmosphere . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反应分析
This compound undergoes various chemical reactions, including:
科学研究应用
9H-Carbazole, 9,9’-[[1,1’-biphenyl]-4,4’-diyl]bis[3-ethenyl-] has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its excellent charge transport properties.
Pharmaceuticals: Carbazole derivatives have shown potential in various pharmacological applications, including antibacterial, antifungal, and anticancer activities.
作用机制
The mechanism of action of 9H-Carbazole, 9,9’-[[1,1’-biphenyl]-4,4’-diyl]bis[3-ethenyl-] involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions . These interactions can influence the electronic properties of the compound, making it effective in applications like OLEDs and OSCs . In biological systems, carbazole derivatives can inhibit enzymes or interact with DNA, leading to their pharmacological effects .
相似化合物的比较
Similar compounds include other carbazole derivatives like:
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs due to its high triplet energy.
2-(9H-Carbazol-9-yl)ethanol: Used in the synthesis of various carbazole-based materials.
Compared to these compounds, 9H-Carbazole, 9,9’-[[1,1’-biphenyl]-4,4’-diyl]bis[3-ethenyl-] offers unique advantages in terms of its extended conjugation length and enhanced electronic properties, making it particularly suitable for advanced material science and electronic applications .
属性
IUPAC Name |
3-ethenyl-9-[4-[4-(3-ethenylcarbazol-9-yl)phenyl]phenyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28N2/c1-3-27-13-23-39-35(25-27)33-9-5-7-11-37(33)41(39)31-19-15-29(16-20-31)30-17-21-32(22-18-30)42-38-12-8-6-10-34(38)36-26-28(4-2)14-24-40(36)42/h3-26H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNKGRCOQYGKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C=C)C8=CC=CC=C86 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727082 | |
| Record name | 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-ethenyl-9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908147-48-8 | |
| Record name | 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-ethenyl-9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



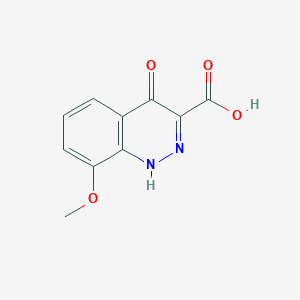
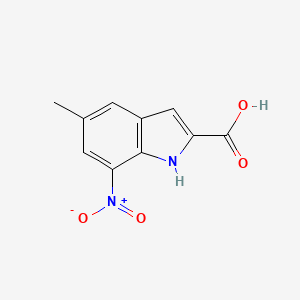

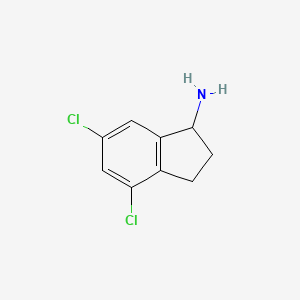
![N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B3301264.png)
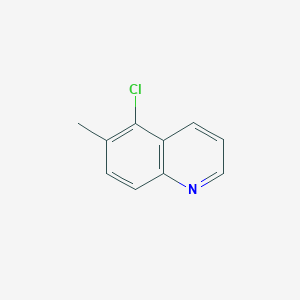
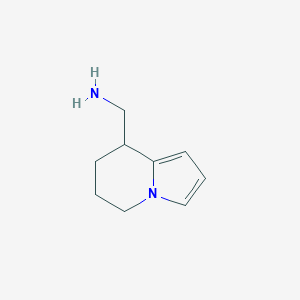
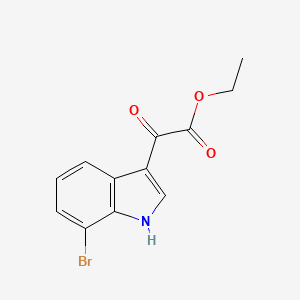
![(2R,3R,4S,5R)-2-(4,6-diamino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B3301300.png)
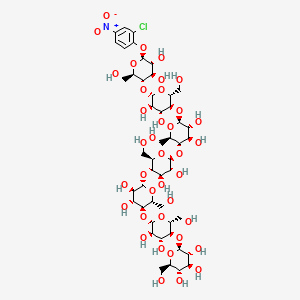
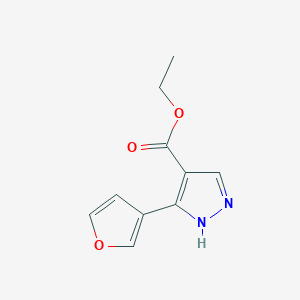
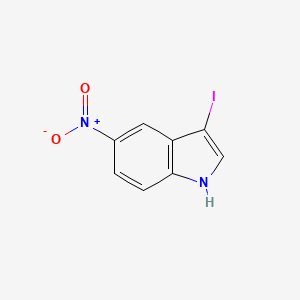
![2-[4-(2-Bromoethoxy)phenyl]acetonitrile](/img/structure/B3301327.png)
